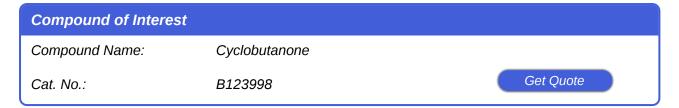


Spectroscopic Profile of Cyclobutanone: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **cyclobutanone**, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for **cyclobutanone**.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for Cyclobutanone

Protons	Chemical Shift (δ) in ppm	Multiplicity
α-CH ₂ (to C=O)	~3.0	Triplet
β-CH ₂	~2.0	Quintet

Note: Chemical shifts can vary slightly depending on the solvent used.



¹³C NMR Data

Table 2: 13C NMR Chemical Shifts for Cyclobutanone

Carbon Atom	Chemical Shift (δ) in ppm
C=O	~208
α-CH ₂	~46
β-CH ₂	~13

Note: Chemical shifts can vary slightly depending on the solvent used.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **cyclobutanone** is characterized by a strong absorption band corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands for Cyclobutanone

Functional Group	Wavenumber (cm⁻¹)	Intensity
C=O Stretch	~1785	Strong
C-H Stretch (alkane)	~2900-3000	Medium-Strong

The high wavenumber for the carbonyl stretch is characteristic of a strained four-membered ring system.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **cyclobutanone** helps to confirm its molecular formula and provides clues about its structure.

Table 4: Key Mass Spectrometry Peaks for Cyclobutanone



m/z	Relative Intensity (%)	Proposed Fragment
70	High	[M]+ (Molecular Ion)
42	High	[C ₂ H ₂ O] ⁺
41	Moderate	[C ₃ H ₅] ⁺
28	High	[C ₂ H ₄] ⁺

Experimental Protocols

The following are detailed, representative methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: A solution of **cyclobutanone** is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[3][4] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ¹H NMR Acquisition:
 - The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
 - A standard one-pulse ¹H NMR experiment is performed.
 - Key parameters include a 30-45° pulse angle, a spectral width of approximately 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR Acquisition:
 - A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique carbon atom.



- o A wider spectral width (e.g., 0-220 ppm) is used.
- A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[5]
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like cyclobutanone, the spectrum can be obtained neat (without a solvent). A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[6]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is collected first.
 - The sample is then placed in the spectrometer's sample compartment.
 - The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

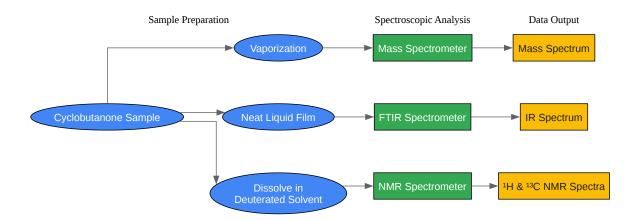
- Sample Introduction: **Cyclobutanone**, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.[7]
- Ionization: Electron Impact (EI) ionization is a common method used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[8]



- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or other detector measures the abundance of each ion.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

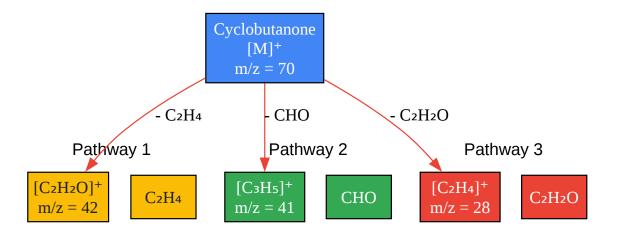
The following diagrams illustrate key experimental and logical workflows related to the spectroscopic analysis of **cyclobutanone**.



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Caption: General workflow for the spectroscopic analysis of **cyclobutanone**.





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Caption: Key fragmentation pathways of **cyclobutanone** in mass spectrometry.

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